2-(Thien-2-yl)-5-fluorophenol

Description

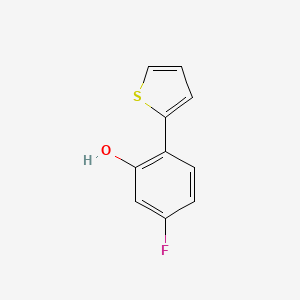

2-(Thien-2-yl)-5-fluorophenol is a fluorinated phenolic derivative characterized by a thiophene ring substituted at the 2-position of a phenol core, with a fluorine atom at the 5-position. This structural motif combines the electron-withdrawing effects of fluorine with the aromatic and π-conjugated properties of thiophene, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H7FOS |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-fluoro-2-thiophen-2-ylphenol |

InChI |

InChI=1S/C10H7FOS/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,12H |

InChI Key |

FWKNBJYESAVTTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Thien-2-yl)-5-fluorophenol with fluorophenol derivatives and heterocyclic hybrids, focusing on substituent effects, physicochemical properties, and biological activities.

Thiophene-Containing Fluorophenol Derivatives

- 2-(5-(4-Fluorophenyl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(aryldiazenyl)-thiazole (27a−27b) Structure: Combines thiophene, fluorophenyl, and thiazole moieties. Properties: Moderate to high yields (synthesized via phenacyl bridge methodology). Demonstrated inhibitory activity comparable to reference drug DDCP, suggesting utility in kinase or enzyme targeting . Key Difference: The thiazole ring and diazenyl group enhance π-stacking and hydrogen-bonding capabilities compared to the simpler phenolic core of this compound.

- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene Structure: Thiophene linked to fluorophenyl and iodinated benzyl groups. Properties: Molecular weight = 432.27 g/mol.

Pyrazole/Pyridine-Based Fluorophenols

- 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol Structure: Pyrazole ring replaces thiophene, with a chloro substituent. Properties: Molecular weight = 288.71 g/mol.

- 2-(5-((Cyclopentylamino)methyl)pyridin-3-yl)-5-fluorophenol (83) Structure: Pyridine core with cyclopentylamino and fluorophenol groups. Properties: Synthesized in 18% yield. The amino group facilitates hydrogen bonding, while the pyridine ring enhances solubility in polar solvents compared to thiophene .

Fluorophenols with Alkyl/Aryl Substituents

- 2-(Difluoromethyl)-5-fluorophenol Structure: Difluoromethyl group at the 2-position. Properties: Molecular weight = 162.11 g/mol. The difluoromethyl group increases acidity (pKa ~7.5) due to strong electron-withdrawing effects, contrasting with thiophene’s electron-rich nature .

- 2-(Benzyloxy)-5-fluorophenol Structure: Benzyloxy group at the 2-position. Properties: Molecular weight = 218.22 g/mol. The benzyl group enhances hydrophobicity, making it less water-soluble than the thiophene analog .

- 2-(Aminomethyl)-5-fluorophenol hydrobromide Structure: Aminomethyl group at the 2-position. Properties: Hydrobromide salt improves crystallinity and stability. The amino group enables derivatization (e.g., peptide coupling), a feature absent in the thiophene derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.